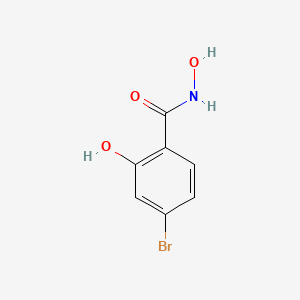

4-bromo-N,2-dihydroxybenzamide

Descripción general

Descripción

4-bromo-N,2-dihydroxybenzamide is a chemical compound with the molecular formula C7H6BrNO3 and a molecular weight of 232.03 g/mol It is a brominated derivative of benzamide, characterized by the presence of both hydroxyl and amide functional groups

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N,2-dihydroxybenzamide typically involves the bromination of 2-hydroxybenzamide. One common method includes the reaction of 2-hydroxybenzamide with bromine in the presence of a suitable solvent such as acetic acid. The reaction is carried out under controlled temperature conditions to ensure selective bromination at the 4-position .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale bromination reactions using automated reactors to ensure consistency and purity. The process may also include purification steps such as recrystallization to obtain the desired product in high yield and purity .

Análisis De Reacciones Químicas

Types of Reactions

4-bromo-N,2-dihydroxybenzamide undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form quinones.

Reduction: The amide group can be reduced to form amines.

Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).

Major Products Formed

Oxidation: Formation of quinones.

Reduction: Formation of corresponding amines.

Substitution: Formation of substituted benzamides.

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

Antimicrobial Activity

Research has indicated that derivatives of benzamides, including 4-bromo-N,2-dihydroxybenzamide, exhibit significant antibacterial and antifungal properties. A study highlighted the synthesis of various substituted benzamides and their evaluation against microbial strains. The results showed that certain compounds demonstrated effective inhibition against bacteria such as Bacillus subtilis and fungi, suggesting potential therapeutic applications in treating infections .

Cancer Research

The compound's structural features suggest potential applications in cancer therapy. Indole derivatives related to benzamides have been studied for their anticancer properties, indicating that similar compounds could be explored for selective cytotoxicity against cancer cells while sparing normal cells. This is particularly relevant for developing targeted therapies .

Analytical Applications

Chromatographic Techniques

this compound has been utilized in high-performance liquid chromatography (HPLC) for analytical purposes. A specific method involving reverse-phase HPLC has been developed for the separation and analysis of this compound. The method employs a mobile phase consisting of acetonitrile and water, which can also be adapted for mass spectrometry applications by substituting phosphoric acid with formic acid . This versatility makes it useful for both qualitative and quantitative analyses in various research settings.

Synthesis and Characterization

The synthesis of this compound involves straightforward chemical reactions that can be optimized for yield and purity. Characterization techniques such as infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and mass spectrometry are typically employed to confirm the structure and assess the purity of synthesized compounds .

Case Studies

Mecanismo De Acción

The mechanism of action of 4-bromo-N,2-dihydroxybenzamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to alterations in cellular pathways. For example, it may inhibit enzymes involved in DNA replication or protein synthesis, thereby exerting its biological effects .

Comparación Con Compuestos Similares

Similar Compounds

4-chloro-N,2-dihydroxybenzamide: Similar structure but with a chlorine atom instead of bromine.

4-fluoro-N,2-dihydroxybenzamide: Contains a fluorine atom in place of bromine.

4-iodo-N,2-dihydroxybenzamide: Features an iodine atom instead of bromine.

Uniqueness

4-bromo-N,2-dihydroxybenzamide is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. Bromine atoms are larger and more polarizable than chlorine or fluorine, which can affect the compound’s interactions with biological targets and its overall chemical behavior .

Actividad Biológica

4-Bromo-N,2-dihydroxybenzamide (CAS No. 61799-79-9) is a chemical compound characterized by its unique molecular structure, which includes a bromine atom and two hydroxyl groups attached to a benzamide backbone. This structure is significant as it influences the compound's reactivity and biological activity. The compound has garnered attention in various fields of research, particularly for its potential therapeutic applications.

- Molecular Formula : CHBrNO

- Molecular Weight : 232.03 g/mol

- Structure : The presence of the bromine atom enhances the compound's polarizability and reactivity compared to similar compounds with chlorine or fluorine substituents.

Synthesis

The synthesis of this compound typically involves the bromination of 2-hydroxybenzamide. A common method includes reacting 2-hydroxybenzamide with bromine in acetic acid under controlled temperature conditions to ensure selective bromination at the 4-position.

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity. In vitro studies have shown its effectiveness against various bacterial strains, suggesting potential applications as an antibiotic agent. For instance, a study reported minimum inhibitory concentrations (MIC) for related compounds against Bacillus subtilis and other pathogens, indicating that derivatives of this compound may also possess similar activities .

Anticancer Activity

The compound has also been investigated for its anticancer properties. Preliminary studies suggest that it may inhibit certain cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. The interaction with specific molecular targets, such as enzymes involved in DNA replication, has been proposed as a mechanism for its anticancer effects .

Anti-inflammatory Effects

In vivo studies have demonstrated that this compound can reduce inflammation in animal models. For example, it was tested in carrageenan-induced paw edema models, where it showed significant inhibition of edema compared to control groups. The percentage inhibition was calculated using the formula:

where is the edema volume in the control group and is the volume in the treated group .

The biological activity of this compound is largely attributed to its ability to interact with biological targets, inhibiting specific enzymes or receptors involved in critical cellular pathways. This compound may affect processes such as protein synthesis and inflammatory responses by modulating enzyme activity .

Comparative Analysis

To better understand the biological activity of this compound, we can compare it with structurally similar compounds:

| Compound | Antimicrobial Activity | Anticancer Activity | Anti-inflammatory Activity |

|---|---|---|---|

| This compound | Significant | Moderate | Significant |

| 4-Chloro-N,2-dihydroxybenzamide | Moderate | Low | Moderate |

| 4-Fluoro-N,2-dihydroxybenzamide | Low | Low | Low |

The table indicates that while all compounds show some level of biological activity, this compound stands out due to its significant effects across multiple domains .

Case Studies

Several case studies have highlighted the potential of this compound in therapeutic applications:

- Antimicrobial Efficacy : A study reported that derivatives of this compound were effective against resistant strains of bacteria, suggesting its utility in developing new antibiotics in response to rising antibiotic resistance .

- Cancer Research : Another research initiative explored the use of this compound as a lead molecule for developing anticancer therapies targeting specific pathways involved in tumor growth .

- Inflammation Models : In animal models simulating inflammatory conditions, treatment with this compound resulted in reduced swelling and pain responses compared to controls .

Propiedades

IUPAC Name |

4-bromo-N,2-dihydroxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrNO3/c8-4-1-2-5(6(10)3-4)7(11)9-12/h1-3,10,12H,(H,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PODSXAMKHIADTI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)O)C(=O)NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00495710 | |

| Record name | 4-Bromo-N,2-dihydroxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00495710 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61799-79-9 | |

| Record name | 4-Bromo-N,2-dihydroxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00495710 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.